
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride: is a synthetic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the naphthyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a ketone, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol
- rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-one
Uniqueness
The uniqueness of rac-(3R,4S)-4-((1,5-naphthyridin-4-yl)methyl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H17Cl2N3O |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
(3S,4R)-4-(1,5-naphthyridin-4-ylmethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c17-12-8-14-7-10(12)6-9-3-5-15-11-2-1-4-16-13(9)11;;/h1-5,10,12,14,17H,6-8H2;2*1H/t10-,12-;;/m1../s1 |
InChI Key |
PCTDSBCVQBVHPD-YNSCCRKDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC2=C3C(=NC=C2)C=CC=N3.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)O)CC2=C3C(=NC=C2)C=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B12298578.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)

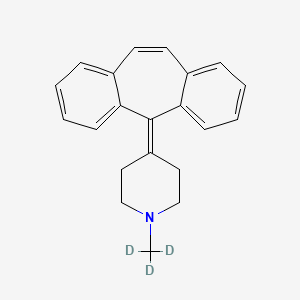
![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
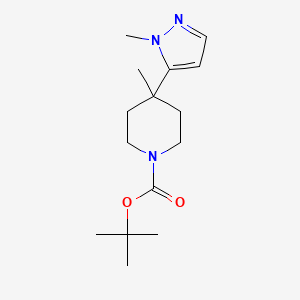
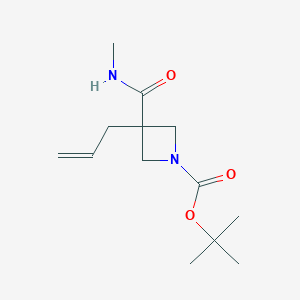
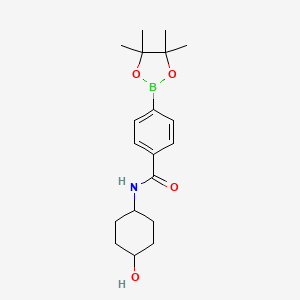
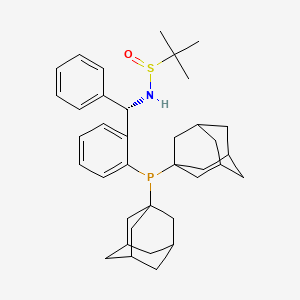
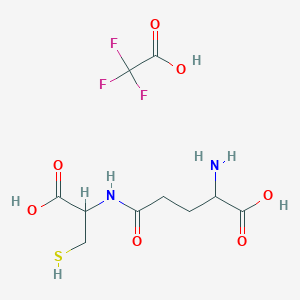
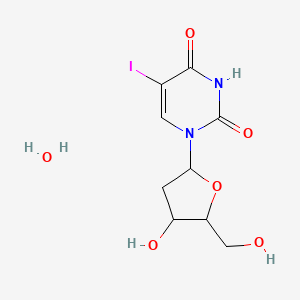
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
